molecular formula C13H17N3O B5822496 N-(1-propyl-1H-benzimidazol-2-yl)propanamide

N-(1-propyl-1H-benzimidazol-2-yl)propanamide

Cat. No.: B5822496
M. Wt: 231.29 g/mol
InChI Key: KFQGOQCGYCFOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-propyl-1H-benzimidazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that belongs to the class of anticonvulsant drugs. It has been studied extensively for its ability to modulate the activity of certain ion channels in the brain, which can help in the treatment of various neurological disorders.

Mechanism of Action

N-(1-propyl-1H-benzimidazol-2-yl)propanamide works by blocking the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, the compound can reduce the excitability of neurons and prevent the occurrence of seizures and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include reducing the firing rate of neurons, decreasing the release of neurotransmitters, and increasing the activity of certain ion channels. These effects can help in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-propyl-1H-benzimidazol-2-yl)propanamide in lab experiments is its ability to selectively target voltage-gated sodium channels, which can help in the development of more effective and targeted therapies for neurological disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-propyl-1H-benzimidazol-2-yl)propanamide. These include:
1. Investigating the potential of this compound in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Developing more effective and targeted formulations of this compound for use in human clinical trials.
3. Studying the long-term effects of this compound on neuronal function and health.
4. Identifying other ion channels and receptors that are modulated by this compound and exploring their potential therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its ability to selectively target voltage-gated sodium channels makes it a valuable tool for developing more effective and targeted therapies. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of neuroscience.

Synthesis Methods

The synthesis of N-(1-propyl-1H-benzimidazol-2-yl)propanamide involves the reaction of 1-propyl-1H-benzimidazole with propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(1-propyl-1H-benzimidazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, migraine, and neuropathic pain. It has been shown to modulate the activity of certain ion channels in the brain, which can help in the treatment of these disorders.

Properties

IUPAC Name

N-(1-propylbenzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-9-16-11-8-6-5-7-10(11)14-13(16)15-12(17)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQGOQCGYCFOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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